

3-Hydroxyphenylboronic acid pinacol ester molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

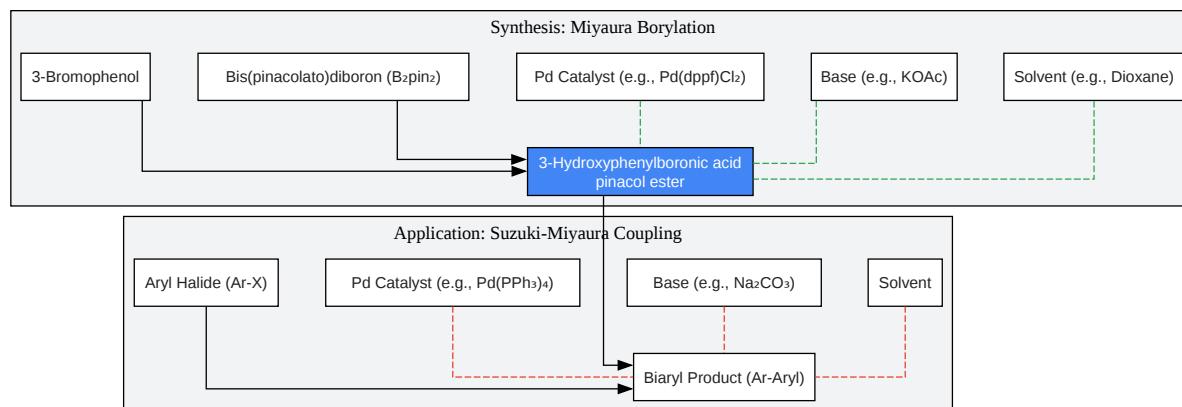
Compound Name:	3-Hydroxyphenylboronic acid pinacol ester
Cat. No.:	B1333623

[Get Quote](#)

In-Depth Technical Guide: 3-Hydroxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Hydroxyphenylboronic acid pinacol ester**, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.


Core Molecular Data

3-Hydroxyphenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a key reagent in cross-coupling reactions. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	$C_{12}H_{17}BO_3$	[1]
Molecular Weight	220.07 g/mol	[1]
CAS Number	214360-76-6	[1]
Appearance	White to off-white solid	
Melting Point	94-98 °C	[1]

Synthesis Pathway and Application Workflow

The synthesis of **3-Hydroxyphenylboronic acid pinacol ester** is commonly achieved via a Miyaura borylation reaction. Subsequently, the product is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The logical workflow is depicted below.

[Click to download full resolution via product page](#)

Synthesis and Application Workflow.

Experimental Protocols

Detailed methodologies for the synthesis of arylboronic esters via Miyaura borylation and their subsequent use in Suzuki-Miyaura coupling are presented below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 3-Hydroxyphenylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide.[\[2\]](#)

Materials:

- 3-Bromophenol (1.0 mmol, 1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 mmol, 1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 mmol, 3 mol%)
- Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
- Anhydrous, degassed 1,4-Dioxane (5 mL)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask or sealed tube under an inert atmosphere, add 3-bromophenol, bis(pinacolato)diboron, $Pd(dppf)Cl_2$, and potassium acetate.[\[2\]](#)
- Add the anhydrous, degassed 1,4-dioxane via syringe.[\[2\]](#)

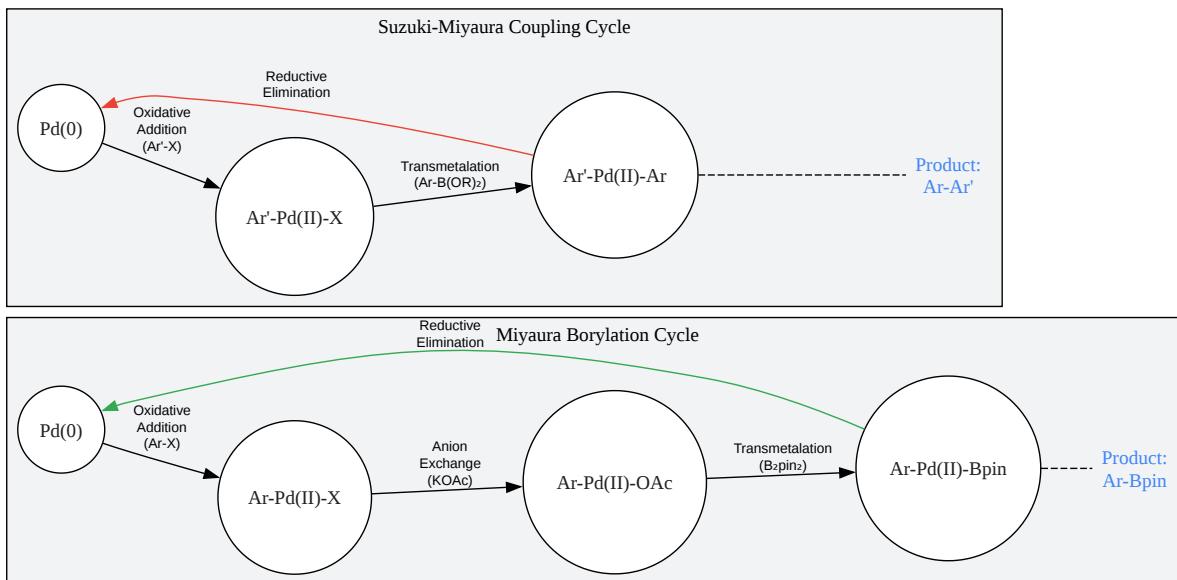
- Seal the vessel and stir the reaction mixture at 80 °C.[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by flash column chromatography on silica gel to yield the desired **3-Hydroxyphenylboronic acid pinacol ester**.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Hydroxyphenylboronic Acid Pinacol Ester with an Aryl Halide

This protocol outlines a general one-pot, two-step procedure for a borylation followed by a Suzuki-Miyaura coupling.[3]

Materials:

- Aryl Halide (starting material for borylation, e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 equiv)
- **3-Hydroxyphenylboronic acid pinacol ester** (formed in situ or added)
- Second Aryl Halide (coupling partner, e.g., 3-bromopyridine) (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (5 mol%)
- Potassium acetate ($KOAc$) (for borylation step) (3.0 equiv)
- Sodium carbonate (Na_2CO_3) (for coupling step) (3.0 equiv)


- Solvent (e.g., 1,4-Dioxane/Water mixture)
- Microwave reactor vial

Procedure:

- Borylation Step: In a microwave vial, combine the first aryl halide, bis(pinacolato)diboron, $\text{Pd}(\text{PPh}_3)_4$, and potassium acetate in the solvent.
- Heat the mixture in a microwave reactor (e.g., at 120 °C for 45 minutes).[3]
- Coupling Step: Cool the vial, then add the **3-Hydroxyphenylboronic acid pinacol ester** (if not formed *in situ*), the second aryl halide, and sodium carbonate.[3]
- Re-seal the vial and heat again in the microwave reactor (e.g., at 120 °C for 30 minutes).[3]
- After cooling, work up the reaction mixture by diluting with an organic solvent and washing with water.
- Dry, filter, and concentrate the organic layer.
- Purify the resulting biaryl product by column chromatography.

Reaction Mechanism Overview

The Miyaura borylation and Suzuki-Miyaura coupling reactions proceed through a catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Catalytic Cycles of Borylation and Coupling.

In the Miyaura borylation, a Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).^[4] Anion exchange with a base like potassium acetate facilitates transmetalation with bis(pinacolato)diboron.^[5] Reductive elimination then yields the arylboronic acid pinacol ester (Ar-Bpin) and regenerates the Pd(0) catalyst.^[4]

In the subsequent Suzuki-Miyaura coupling, the Pd(0) catalyst again undergoes oxidative addition with a second aryl halide (Ar'-X).^[6] The arylboronic acid pinacol ester then partakes in

transmetalation, followed by reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the Pd(0) species.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-羟基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [3-Hydroxyphenylboronic acid pinacol ester molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333623#3-hydroxyphenylboronic-acid-pinacol-ester-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com